molecular formula C10H8F3NO4 B11853826 Ethyl 2-nitro-5-(trifluoromethyl)benzoate CAS No. 1214325-74-2

Ethyl 2-nitro-5-(trifluoromethyl)benzoate

Katalognummer: B11853826
CAS-Nummer: 1214325-74-2
Molekulargewicht: 263.17 g/mol
InChI-Schlüssel: VQSROORDNKRQRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 5-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of nitronium tetrafluoroborate (NO2BF4) as the nitrating agent in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 2-amino-5-(trifluoromethyl)benzoate.

    Substitution: Ethyl 2-substituted-5-(trifluoromethyl)benzoate derivatives.

    Hydrolysis: 2-nitro-5-(trifluoromethyl)benzoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ethyl 2-nitro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with molecular targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-nitro-5-(trifluoromethyl)benzoate can be compared with other nitrobenzoate esters and trifluoromethyl-substituted compounds:

    Ethyl 2-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 5-(trifluoromethyl)benzoate:

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but different functional groups, leading to variations in reactivity and applications.

The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, combining the reactivity of the nitro group with the lipophilicity and electron-withdrawing effects of the trifluoromethyl group.

Eigenschaften

CAS-Nummer

1214325-74-2

Molekularformel

C10H8F3NO4

Molekulargewicht

263.17 g/mol

IUPAC-Name

ethyl 2-nitro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3

InChI-Schlüssel

VQSROORDNKRQRJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.